molecular formula C24H24N4O3 B2658972 Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate CAS No. 1008395-75-2

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate

Cat. No.: B2658972
CAS No.: 1008395-75-2
M. Wt: 416.481
InChI Key: HJECZIZLOJKVJV-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is a complex organic compound that features a quinoxaline core, a morpholine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced to the molecule . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The cyano group and quinoxaline core are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and cyanoacetate compounds. These may have similar structures but differ in their functional groups or substituents.

Uniqueness

Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-16-13-28(14-17(2)31-16)23-22(26-20-10-6-7-11-21(20)27-23)19(12-25)24(29)30-15-18-8-4-3-5-9-18/h3-11,16-17,19H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJECZIZLOJKVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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